8-((4-氯苄基)硫)-3-甲基-7-(4-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These compounds are being explored as potential antitubercular agents . The research involves the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis process involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines in isopropanol, adding concentrated HCl, and then refluxing the mixtures for 12–48 hours . The products are precipitated out by adding water .Molecular Structure Analysis
The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Physical and Chemical Properties Analysis
The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line . All the potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .科学研究应用
神经退行性疾病的多靶点药物
与所讨论的化学结构相关的 8-苄基取代的四氢吡嗪并[2,1‐f]嘌呤二酮已被设计为水溶性三环黄嘌呤衍生物。它们已显示出作为多靶点药物的潜力,特别是作为双靶点导向的 A1/A2A 腺苷受体拮抗剂,这可能有利于神经退行性疾病的治疗(Brunschweiger 等,2014 年)。
合成方法
使用噻吩基保护基团探索了 8-取代的 1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮的合成,这是嘌呤结构化学修饰的关键步骤(Khaliullin & Shabalina,2020 年)。这项研究提供了对与 8-((4-氯苄基)硫)-3-甲基-7-(4-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮相关的化合物的化学操作的见解。
二肽基肽酶 IV (DPP-IV) 抑制剂
二肽基肽酶 IV (DPP-IV) 抑制剂的研究包括 3-甲基-3,7-二氢嘌呤-2,6-二酮的衍生物,显示出中等到良好的抑制活性。这些化合物提供了一个构效关系,可以为新治疗剂的开发提供信息(Mo 等,2015 年)。
嘌呤碱的金属化
已经对嘌呤碱(包括与 8-((4-氯苄基)硫)-3-甲基-7-(4-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮相似的化合物)的区域选择性 C⁸ 金属化进行了研究。这项研究提供了金属离子与嘌呤核碱基配位的见解,扩大了开发金属基药物或诊断剂的潜力(Brackemeyer 等,2014 年)。
抗分枝杆菌活性
嘌呤衍生物已被合成并评估其抑制结核分枝杆菌生长的能力。这些研究突出了嘌呤衍生物在开发新的抗分枝杆菌剂中的潜力(Braendvang & Gundersen,2007 年)。
作用机制
未来方向
属性
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-3-5-14(6-4-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-7-9-16(22)10-8-15/h3-10H,11-12H2,1-2H3,(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACDSWQMTHFUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。